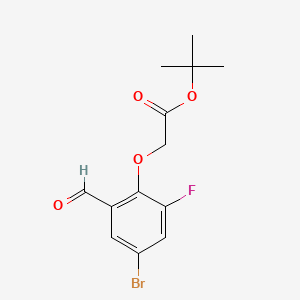
N4,N4-dimethyl-3,4-dihydro-2H-1-benzopyran-4,8-diamine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4,N4-dimethyl-3,4-dihydro-2H-1-benzopyran-4,8-diamine hydrobromide is a chemical compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4-dimethyl-3,4-dihydro-2H-1-benzopyran-4,8-diamine hydrobromide typically involves multiple steps. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:
Formation of the Benzopyran Ring: This step involves the cyclization of appropriate precursors to form the benzopyran ring structure.
Introduction of Dimethyl Groups: Dimethyl groups are introduced through alkylation reactions.
Formation of the Hydrobromide Salt: The final step involves the reaction of the amine compound with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N4,N4-dimethyl-3,4-dihydro-2H-1-benzopyran-4,8-diamine hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N4,N4-dimethyl-3,4-dihydro-2H-1-benzopyran-4,8-diamine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N4,N4-dimethyl-3,4-dihydro-2H-1-benzopyran-4,8-diamine hydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Chroman: A structurally related compound with similar properties.
2,2-Dimethylchroman: Another related compound with dimethyl groups.
3,4-Dihydro-2H-1-benzopyran: A precursor in the synthesis of the target compound.
Uniqueness
N4,N4-dimethyl-3,4-dihydro-2H-1-benzopyran-4,8-diamine hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt. This gives it distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H17BrN2O |
|---|---|
Molecular Weight |
273.17 g/mol |
IUPAC Name |
4-N,4-N-dimethyl-3,4-dihydro-2H-chromene-4,8-diamine;hydrobromide |
InChI |
InChI=1S/C11H16N2O.BrH/c1-13(2)10-6-7-14-11-8(10)4-3-5-9(11)12;/h3-5,10H,6-7,12H2,1-2H3;1H |
InChI Key |
BIEHXVCWZQBMAT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCOC2=C1C=CC=C2N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


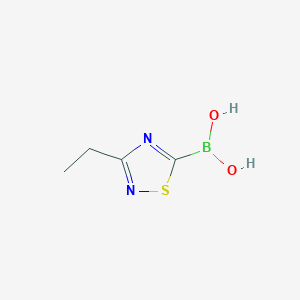
![2-(4,4-dimethylcyclohexyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13453749.png)
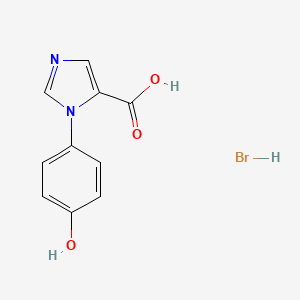
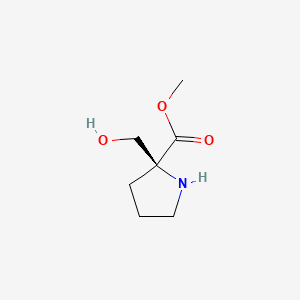
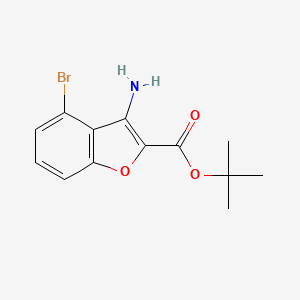
amine dihydrochloride](/img/structure/B13453770.png)
![Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate](/img/structure/B13453780.png)
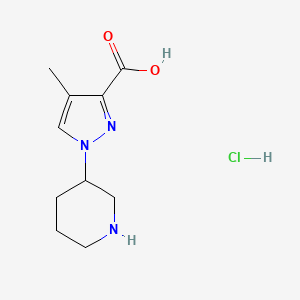
![2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid](/img/structure/B13453787.png)
amino}-4,4-difluorobutanoic acid](/img/structure/B13453793.png)
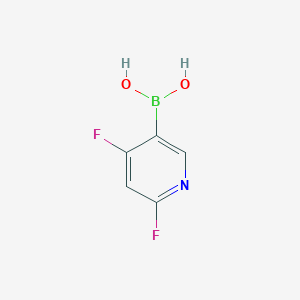

![5,5,7-trimethyl-2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-ol hydrochloride](/img/structure/B13453818.png)
